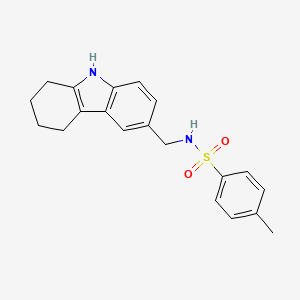

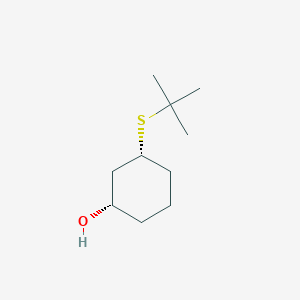

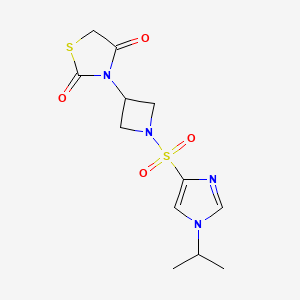

(1S,3R)-3-叔丁基硫基环己醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about its natural occurrence or synthesis .

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes in detail the steps involved in a chemical reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, chemical stability, and reactivity .科学研究应用

Medicine: Cancer Treatment Research

(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol: has been studied for its potential role in cancer treatment. It is related to compounds that can induce a type of cell death known as ferroptosis . This process is characterized by the accumulation of lipid peroxides and is distinct from other forms of cell death like apoptosis. By inducing ferroptosis, researchers hope to target cancer cells that are resistant to conventional therapies.

Organic Synthesis: Chiral Building Blocks

In organic synthesis, this compound serves as a chiral building block for the synthesis of complex molecules. Its stereocenter is crucial for creating enantiomerically pure substances, which are important in the development of pharmaceuticals . The ability to create specific enantiomers can lead to drugs with improved efficacy and reduced side effects.

Pharmaceutical Research: Drug Development

The compound is used in pharmaceutical research to develop new drugs. It has been involved in the synthesis of APIs (Active Pharmaceutical Ingredients) , particularly in the creation of enantioselective compounds, which are essential for drugs that target specific enantiomers in biological systems .

Environmental Impact: Biodegradation Studies

Research into the environmental impact of chiral compounds like (1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol includes studying their biodegradation. Stereoisomers can have different degradation rates, which affects their persistence and toxicity in the environment . Understanding these processes is crucial for assessing the ecological risk of new chemical entities.

Biological Activity: Enzyme Inhibition

This compound is structurally related to inhibitors of the enzyme glutathione peroxidase 4 (GPX4) . Inhibiting GPX4 is a strategy for triggering ferroptosis in cancer cells. Research in this area explores the biological activity of such compounds and their potential therapeutic applications.

Chemical Properties: Analytical Chemistry

In analytical chemistry, the chemical properties of (1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol are of interest. Its solubility, reactivity, and interaction with various solvents are studied to develop methods for its detection, quantification, and quality control in both research and industrial settings .

作用机制

Target of Action

The primary target of (1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol is the enzyme glutathione peroxidase 4 (GPx4) . GPx4 is a key enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .

Mode of Action

(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol, also known as RSL3 , acts as an inhibitor of GPx4 . By inhibiting GPx4, RSL3 disrupts the normal function of this enzyme, leading to an increase in lipid peroxidation within the cell . This increase in lipid peroxidation can lead to cell damage and ultimately cell death through a process known as ferroptosis .

Biochemical Pathways

The inhibition of GPx4 by RSL3 affects the ferroptosis pathway . Ferroptosis is a form of regulated cell death that is dependent on iron and lipid peroxidation . When GPx4 is inhibited, lipid peroxides accumulate in the cell, leading to oxidative stress and eventually ferroptosis .

Pharmacokinetics

It is known that the compound can induce cell death in a dose-dependent manner

Result of Action

The result of the action of (1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol is the induction of ferroptosis . This form of cell death is characterized by the accumulation of lipid peroxides and the depletion of glutathione, leading to oxidative stress and cell damage . Ferroptosis has been implicated in various pathological conditions, including cancer .

Action Environment

The action of (1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol can be influenced by various environmental factors. For instance, oxidative stress is a key factor that can enhance the action of this compound . Additionally, dietary factors such as the intake of polyunsaturated fatty acids can trigger an inflammatory response in cells with inhibited GPx4 activity

安全和危害

属性

IUPAC Name |

(1S,3R)-3-tert-butylsulfanylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9,11H,4-7H2,1-3H3/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBWEPJTDUSHKG-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1CCCC(C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S[C@@H]1CCC[C@@H](C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

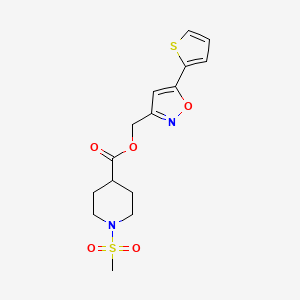

![(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2894722.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2894725.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2894736.png)